

Molecular structure and characterization of

Rosuvastatin Zinc

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Compound of Interest		
Compound Name:	Rosuvastatin Zinc	
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An In-depth Technical Guide: Molecular Structure and Characterization of Rosuvastatin Zinc

Abstract

Rosuvastatin, a potent HMG-CoA reductase inhibitor, is widely prescribed for the management of dyslipidemia.[1][2] The zinc salt of rosuvastatin (Rosuvastatin Zinc) is a specific form of this active pharmaceutical ingredient (API) that offers distinct physicochemical properties. A thorough understanding of its molecular structure and solid-state characteristics is paramount for drug development, formulation, and ensuring quality control. This technical guide provides a comprehensive overview of the molecular structure of Rosuvastatin Zinc, including its synthesis, and details the key analytical techniques used for its characterization. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated quantitative data, and workflow visualizations to facilitate a deeper understanding of this important pharmaceutical compound.

Molecular Structure and Physicochemical Properties

Rosuvastatin Zinc is a salt complex where two molecules of rosuvastatin coordinate with a central zinc (Zn²⁺) ion.[3] This 2:1 stoichiometric relationship is crucial to its molecular identity. [4] The coordination occurs through the carboxylic acid group of the rosuvastatin molecules.[3] The active moiety, rosuvastatin, has two chiral centers, with the clinically active form possessing a (3R, 5S) geometry.[5]



Table 1: Physicochemical Properties of Rosuvastatin Zinc

Property	Value	Reference(s)
IUPAC Name	zinc bis((E,3R,5S)-7-[4-(4-fluorophenyl)-2- [methyl(methylsulfonyl)amino]- 6-propan-2-ylpyrimidin-5- yl]-3,5-dihydroxyhept-6- enoate)	[6]
Molecular Formula	C44H54F2N6O12S2Zn	[6][7][8]
Molecular Weight	1026.4 g/mol	[6][8][9]
CAS Number	953412-08-3	[6][8]
Stereochemistry	(3R, 5S) Absolute	[5][9]
Physical Form	White powder	[5]
Solubility	Slightly soluble in water; freely soluble in ethanol, methylene chloride, and dimethylformamide.	[5]

Synthesis of Rosuvastatin Zinc

The synthesis of **Rosuvastatin Zinc** typically involves the reaction of rosuvastatin, often in its free acid or alkali metal salt form, with a suitable zinc salt.[4][10] The resulting complex precipitates from the reaction mixture and is then isolated.

General Experimental Protocol for Synthesis

This protocol is a generalized representation based on common patent literature.[4][10]

• Dissolution: Dissolve (+)-7-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulphonyl-amino)pyrimidin-5-yl]-(3R,5S)-dihydroxy-(E)-6-heptenecarboxylic acid (Rosuvastatin) or its sodium salt in a suitable organic solvent, such as ethyl acetate or ethanol.

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- Reagent Preparation: In a separate vessel, prepare a solution of a zinc salt (e.g., zinc chloride or zinc acetate) in an alcohol, such as ethanol. A molar ratio of approximately 2:1 of Rosuvastatin to the zinc salt is used.
- Reaction: Slowly add the zinc salt solution to the rosuvastatin solution at a controlled temperature, typically ranging from room temperature to 50°C, under continuous stirring.
- Precipitation & Isolation: Stir the reaction mixture for a period of two to several hours to allow for the formation of the Rosuvastatin Zinc salt. The product may precipitate directly or can be precipitated by adding an anti-solvent like diethyl ether.
- Filtration and Drying: Collect the precipitate by filtration, wash it with a suitable solvent to remove any unreacted starting materials, and dry the final product under vacuum at an elevated temperature (e.g., 50°C).[4]



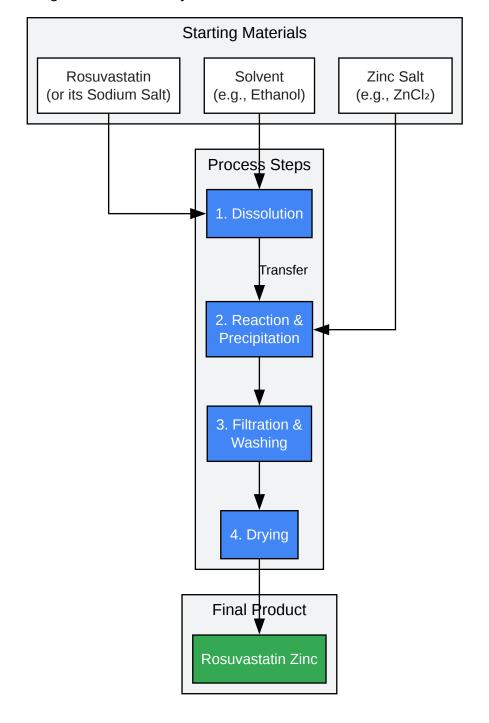


Diagram 1: General Synthesis Workflow for Rosuvastatin Zinc

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Caption: Diagram 1: General Synthesis Workflow for Rosuvastatin Zinc.

Analytical Characterization



A multi-technique approach is required for the comprehensive characterization of **Rosuvastatin Zinc**, confirming its identity, purity, structure, and solid-state properties.

Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure and functional groups.

¹H-NMR Spectroscopy Proton Nuclear Magnetic Resonance (¹H-NMR) is used to confirm the chemical structure of the rosuvastatin moiety. While spectra are typically run on the parent rosuvastatin acid due to solubility, the key proton signals remain characteristic in the salt form.

- Experimental Protocol:
 - Dissolve a small amount of the parent rosuvastatin in a deuterated solvent (e.g., CDCl₃).
 - Add a small amount of Tetramethylsilane (TMS) as an internal standard.
 - Acquire the spectrum using a ¹H-NMR spectrometer (e.g., 300 MHz).
 - Process the data to identify chemical shifts (ppm), coupling constants (Hz), and integration values.[3]

Table 2: Representative ¹H-NMR Spectral Data for the Rosuvastatin Moiety



Chemical Shift (ppm)	Multiplicity & Protons	Assignment
1.23	d, 6H	Isopropyl methyl groups (- CH(CH ₃) ₂)
3.56	t, 3H	Methylsulfonyl group (- SO ₂ CH ₃)
4.32 - 4.81	s, 1H	Hydroxyl proton on aliphatic chain
6.25, 6.65	s, 2H	Ethylene protons (-CH=CH-)
7.30, 8.15	dd, 6H	Benzyl protons (fluorophenyl ring)
10.25	s, 1H	Carboxylic acid proton (- COOH)
(Note: Data is for the parent acid in CDCl ₃ . The carboxylic proton signal at 10.25 ppm is absent in the zinc salt form. Source:[3])		

Infrared (IR) Spectroscopy FTIR spectroscopy is used to identify functional groups and confirm the coordination of the carboxylate group to the zinc ion. In the zinc salt, the characteristic C=O stretching vibration of the carboxylic acid is replaced by the asymmetric and symmetric stretching vibrations of the carboxylate anion.

Mass Spectrometry (MS) Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for confirming the molecular weight and elucidating the structure of rosuvastatin and its potential degradation products or impurities.[11] [12]

Crystallographic Characterization

The solid-state form of an API can significantly impact its stability, solubility, and bioavailability. **Rosuvastatin Zinc** can exist in both amorphous and crystalline forms.[10][13]

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X-Ray Powder Diffraction (XRPD) XRPD is the primary technique for distinguishing between amorphous and crystalline materials. Amorphous forms produce a broad, featureless halo, while crystalline forms yield a distinct pattern of sharp peaks at specific diffraction angles (2θ). [14] A specific crystalline form, designated "Form I," has been identified for **Rosuvastatin Zinc**. [15]

- Experimental Protocol:
 - o Gently pack a small amount of the **Rosuvastatin Zinc** powder into a sample holder.
 - Place the sample holder in the XRPD instrument.
 - Irradiate the sample with monochromatic X-rays (commonly Cu Kα radiation).
 - Record the intensity of the diffracted X-rays as a function of the 2θ angle, typically over a range of 4° to 35°.
 - Compare the resulting diffractogram to reference patterns to identify the solid-state form.

Table 3: Characteristic XRPD Peaks for Crystalline Form I of Rosuvastatin Zinc



Diffraction Angle (2θ)	Relative Intensity
6.621	> 50%
9.920	> 20%
11.213	> 20%
13.248	> 20%
16.127	> 20%
17.230	> 20%
18.756	> 50%
19.089	> 50%
19.505	> 50%
22.466	> 50%
(Source:[15])	

Thermal Analysis

Thermal analysis techniques like DSC and TGA are essential for assessing the thermal stability, hydration state, and purity of the API.[16][17]

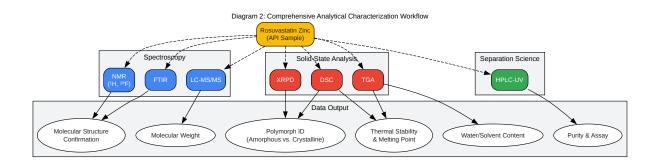
Differential Scanning Calorimetry (DSC) DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and glass transitions. Amorphous **Rosuvastatin Zinc** does not show a sharp melting point but may exhibit a broad endotherm corresponding to water loss, followed by thermal degradation.[14][18] A patent for an amorphous form reports that melting begins around 136-137°C and occurs over a wide range.[4][13]

Thermogravimetric Analysis (TGA) TGA measures the change in mass of a sample as a function of temperature. It is primarily used to quantify the amount of volatile components, such as water or residual solvents, and to determine the thermal decomposition profile of the material.[14]



- Experimental Protocol (Simultaneous TGA-DSC):
 - Accurately weigh a small amount (typically 2-5 mg) of Rosuvastatin Zinc into an appropriate crucible (e.g., aluminum).
 - Place the crucible into the simultaneous TGA-DSC analyzer.
 - Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).
 - Record the mass loss (TGA) and heat flow (DSC) simultaneously as a function of temperature.

Visualization of Analytical Workflows



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Caption: Diagram 2: Comprehensive Analytical Characterization Workflow.



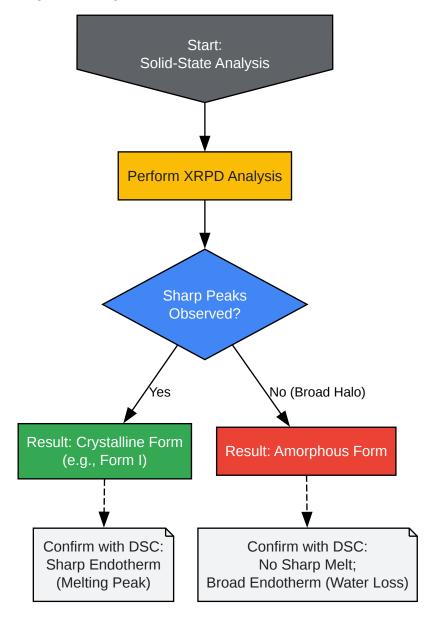


Diagram 3: Logical Flow for Solid-State Form Identification

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Caption: Diagram 3: Logical Flow for Solid-State Form Identification.

Conclusion

The comprehensive characterization of **Rosuvastatin Zinc** is a critical activity in pharmaceutical development and manufacturing. Its molecular structure is defined by the 2:1 coordination of rosuvastatin molecules to a central zinc ion. A combination of spectroscopic (NMR, IR, MS), crystallographic (XRPD), and thermal (DSC, TGA) analyses provides a



complete profile of the molecule. This multi-faceted analytical approach is essential for confirming the identity and structure, determining the solid-state form (amorphous vs. crystalline), assessing purity, and ensuring the overall quality and stability of **Rosuvastatin Zinc** as an active pharmaceutical ingredient. The methodologies and data presented in this guide serve as a foundational resource for scientists and professionals working with this compound.

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